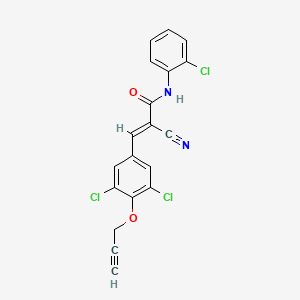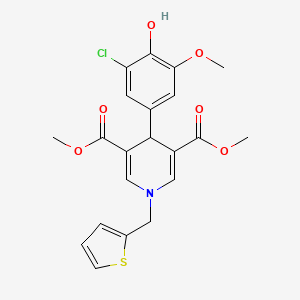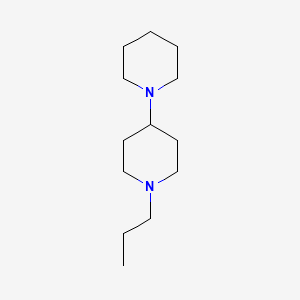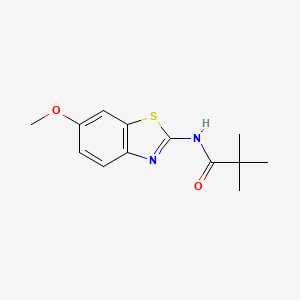
(E)-N-(2-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-prop-2-ynoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-prop-2-ynoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-prop-2-ynoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.
Introduction of Functional Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the chlorophenyl and prop-2-ynoxyphenyl groups can be added through electrophilic aromatic substitution and Sonogashira coupling reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(2-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-prop-2-ynoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chlorophenyl and prop-2-ynoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or halogens for electrophilic substitution are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potentially useful in drug development due to its unique structure and reactivity.
Industry: Could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of (E)-N-(2-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-prop-2-ynoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano and chlorophenyl groups may interact with enzymes or receptors, altering their activity. The prop-2-ynoxyphenyl group could facilitate binding to hydrophobic pockets in proteins, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N-(2-chlorophenyl)-2-cyano-3-phenylprop-2-enamide: Lacks the dichloro and prop-2-ynoxy groups, resulting in different reactivity and applications.
(E)-N-(2-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of the prop-2-ynoxy group, affecting its chemical behavior.
Eigenschaften
IUPAC Name |
(E)-N-(2-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-prop-2-ynoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O2/c1-2-7-26-18-15(21)9-12(10-16(18)22)8-13(11-23)19(25)24-17-6-4-3-5-14(17)20/h1,3-6,8-10H,7H2,(H,24,25)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLDXNCFTMFHFT-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1Cl)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1Cl)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3-(4-BROMOPHENOXY)PROPYL]-5-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE](/img/structure/B5241125.png)
![2-Methoxyethyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5241128.png)
![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5241130.png)
![methyl 2-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5241152.png)
![N-(5-CHLORO-2-METHYLPHENYL)-4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE](/img/structure/B5241159.png)
![N-[(2-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5241166.png)
![N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methylphenoxy)ethyl]-2-pyridinamine](/img/structure/B5241172.png)


![4-{2-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl}-2-methoxyphenol](/img/structure/B5241183.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-isopropylphenyl)urea](/img/structure/B5241190.png)


![N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5241213.png)
